5-[3-(benzyloxy)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. In the context of 5-substituted 1,3,4-oxadiazoles, compounds have been synthesized from cyanohydrin benzoates or acetates, through treatment with hydroxylamine in methanol, leading to intramolecular transacylation and subsequent cyclization of the corresponding amidoximes. This method may be relevant for synthesizing the compound , given its structural similarities to documented oxadiazole derivatives (Wu et al., 2000).
Molecular Structure Analysis
1,2,4-Oxadiazoles are known for their planar structure and capability to engage in various intermolecular interactions due to the presence of nitrogen atoms. The benzyloxy propyl group and tetrahydrofuran moiety in the compound could influence its overall geometry, impacting its reactivity and interactions with other molecules. Advanced spectroscopic techniques such as NMR and X-ray crystallography are typically employed to elucidate the molecular structure of such compounds (Jiang et al., 2012).
Chemical Reactions and Properties
The 1,2,4-oxadiazole core is known for its reactivity towards nucleophilic and electrophilic substitutions, depending on the substituents present on the ring. The benzyloxy and tetrahydrofuran groups in the compound could undergo various chemical transformations, leading to a wide range of derivatives with diverse chemical properties. Studies on similar oxadiazole derivatives have shown significant reactivity, which could be extrapolated to understand the chemical behavior of the compound (Rabie et al., 2016).
properties
IUPAC Name |
3-(oxolan-3-yl)-5-(3-phenylmethoxypropyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-5-13(6-3-1)11-19-9-4-7-15-17-16(18-21-15)14-8-10-20-12-14/h1-3,5-6,14H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGCWRGTQRNGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)CCCOCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Benzyloxy)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole |
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